molecular formula C10H10N2O B1588071 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one CAS No. 60568-46-9

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

Cat. No.: B1588071
CAS No.: 60568-46-9
M. Wt: 174.2 g/mol
InChI Key: TVXJWZAMMLWMEI-UHFFFAOYSA-N
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Description

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, particularly their use as anxiolytics, sedatives, and anticonvulsants. The structure of this compound consists of a benzene ring fused to a seven-membered diazepine ring, with a methyl group at the 4-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can be achieved through various methods. One common method involves the condensation of o-phenylenediamine with acetoacetanilide in the presence of a catalyst such as cadmium chloride (CdCl2) under thermal or microwave irradiation . Another method utilizes isocyanide-based multicomponent reactions, which are known for their efficiency and environmentally friendly nature .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts its sedative and anxiolytic effects. This interaction increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of neuronal membranes and a reduction in neuronal excitability .

Comparison with Similar Compounds

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one can be compared with other benzodiazepines such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity.

Similar Compounds

    Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.

    Lorazepam: 7-chloro-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

    Clonazepam: 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one.

Each of these compounds has unique substituents that confer distinct pharmacological profiles and therapeutic uses.

Properties

IUPAC Name

4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJWZAMMLWMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401049
Record name AC1N64NK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60568-46-9
Record name AC1N64NK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 2
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Reactant of Route 3
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

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